![molecular formula C20H23NO5 B2457689 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide CAS No. 1170514-91-6](/img/structure/B2457689.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide
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Overview
Description
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide” is a compound that incorporates the benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products and possesses important pharmaceutical and biological applications .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The process involves the use of various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Sodium borohydride methodology is also used in the synthesis process .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the use of sodium borohydride in ethanol . The reaction mixture is stirred continuously, and the resulting compound is characterized by various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Further analysis of these properties would require more specific information or additional resources.Scientific Research Applications
- Some derivatives of this compound have been evaluated for their antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 cells . These compounds exhibited potent growth inhibition properties, with IC50 values generally below 5 μM.
- Schiff base materials, including compounds similar to the one , have potential applications as NLO materials. These applications include optical devices such as dynamic image processing, frequency conversion, optical computing, electro-optic modulation, and optical switching .
Antitumor Properties
Nonlinear Optical (NLO) Materials
Future Directions
The benzo[d][1,3]dioxole subunit, which is present in “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide”, is an area of active research due to its presence in a variety of compounds with important pharmaceutical and biological applications . Future research efforts may focus on the synthesis and evaluation of novel organoselenides of synthetic and biological importance .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity
Mode of Action
The exact mode of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide is currently unknown due to the lack of specific studies on this compound. Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide might interact with its targets in a similar manner, leading to changes in cell cycle progression and survival.
Biochemical Pathways
Based on the potential anticancer activity of similar compounds , it’s possible that this compound could affect pathways related to cell cycle regulation and apoptosis
Result of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells . If N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide acts in a similar manner, it could potentially lead to the death of cancer cells.
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-butoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-2-3-11-23-16-6-4-15(5-7-16)20(22)21-10-12-24-17-8-9-18-19(13-17)26-14-25-18/h4-9,13H,2-3,10-12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXJWNUBIZISKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide |
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